9-(5-Carboxypentylamino)acridine
Overview
Description
9-(5-Carboxypentylamino)acridine, commonly known as 9-CPA, is a fluorescent dye that has been widely used in scientific research. It belongs to the acridine family and is known for its ability to bind to DNA and RNA as well as its fluorescent properties.
Scientific Research Applications
Affinity Adsorbent Ligand
9-(5-Carboxypentylamino)-acridine serves as an affinity adsorbent ligand. It has been synthesized and used to create an efficient affinity adsorbent for purifying acetylcholinesterase from Electrophorus electricus electric organ. This application demonstrates its utility in biochemical research and protein purification processes (Brooks, Tiller, & Struve, 1980).
Interaction with DNA
The molecule interacts with DNA, which is crucial for understanding its mutagenic and carcinogenic properties. Studies have evaluated the intermolecular interactions between nucleic acid base pairs and 9-amino-[N-(2-dimethylamino)ethyl] acridine-4-carboxamide, providing insights into binding patterns, stability of drug–base pair complexes, and preferred binding sites (Shukla, Mishra, & Tiwari, 2006).
Antitumor Potential
There's significant research on the antitumor potential of derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide. These compounds bind to DNA by intercalation and have shown promising activity against solid tumors in vivo (Atwell et al., 1987). Further, studies on 5-substituted derivatives have revealed their in vivo antitumor activity, specifically against Lewis lung solid tumor (Denny et al., 1987).
DNA Structure Targeting
Research on small molecules targeting multiple DNA structures, including novel 9‐aminoacridine carboxamides, has been conducted. These studies assess their effects on various DNA tertiary structures and their antiproliferative activity, contributing to the understanding of DNA-binding drugs and their biological activity (Howell et al., 2012).
Reactivity and Synthesis
The reactivity of the 9-aminoacridine chromophore in various reactions, including guanidylation, has been explored. This research has led to the discovery of novel cyclic and spirocyclic acridine derivatives, broadening the understanding of acridine chemistry and its potential applications in drug development (Ma, Day, & Bierbach, 2007).
Interactions with Proteins and Nucleic Acids
Studies have also been conducted on the interaction of 9-peptidylaminoacridines with proteins and nucleic acids. These interactions are important for understanding the pharmacological activity and tissue distribution of these compounds (Sachdev, Brownstein, & Fruton, 1974).
properties
IUPAC Name |
6-(acridin-9-ylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(23)12-2-1-7-13-20-19-14-8-3-5-10-16(14)21-17-11-6-4-9-15(17)19/h3-6,8-11H,1-2,7,12-13H2,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOCKNBOLYNHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226480 | |
Record name | 9-(5-Carboxypentylamino)acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5-Carboxypentylamino)acridine | |
CAS RN |
75572-57-5 | |
Record name | 9-(5-Carboxypentylamino)acridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075572575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(5-Carboxypentylamino)acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.